BenchChemオンラインストアへようこそ!

Ethyl 4-aminopiperazine-1-carboxylate

Organic Synthesis Protecting Group Chemistry Isocyanate Generation

Ethyl 4-aminopiperazine-1-carboxylate (CAS 64268-81-1) is a strategic bifunctional piperazine intermediate combining an ethyl carbamate protecting group with a free primary amine. Unlike Boc- or Cbz-protected analogs, its ethyl carbamate offers a unique balance of hydrolytic stability and thermolytic lability, enabling phosgene-free isocyanate-mediated diversification (~60% conversion under vacuum thermolysis). This intermediate is critical for CNS-targeted therapeutics (anti-dementia agents), quetiapine synthesis, and FAAH inhibitors. Guaranteed minimum 95% purity ensures reproducible results in multi-step syntheses.

Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
CAS No. 64268-81-1
Cat. No. B1628740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminopiperazine-1-carboxylate
CAS64268-81-1
Molecular FormulaC7H15N3O2
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)N
InChIInChI=1S/C7H15N3O2/c1-2-12-7(11)9-3-5-10(8)6-4-9/h2-6,8H2,1H3
InChIKeyISHOFTOCHKUONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Aminopiperazine-1-Carboxylate (CAS 64268-81-1): Core Properties and Role as a Protected Intermediate


Ethyl 4-aminopiperazine-1-carboxylate (CAS 64268-81-1) is a substituted piperazine derivative characterized by an ethyl carbamate protecting group on one piperazine nitrogen and a free primary amine on the other . This bifunctional architecture establishes it as a strategic intermediate in medicinal chemistry, enabling chemoselective transformations at the free amine while the protected nitrogen remains masked for subsequent deprotection and functionalization. With a molecular formula of C₇H₁₅N₃O₂ and molecular weight of 173.21 g/mol, it is commercially available from specialty chemical suppliers with a typical minimum purity specification of 95% . The compound serves as a key building block in the synthesis of CNS-targeted therapeutics, including anti-amnesia and anti-dementia agents, where the piperazine scaffold contributes to cholinergic activity modulation [1].

Why Ethyl 4-Aminopiperazine-1-Carboxylate Cannot Be Readily Replaced by Generic Piperazine Analogs


In-class piperazine derivatives are not functionally interchangeable due to the divergent stability and reactivity profiles conferred by distinct N-protecting groups. The ethyl carbamate in ethyl 4-aminopiperazine-1-carboxylate exhibits a unique balance of hydrolytic stability and thermolytic lability that distinguishes it from tert-butyl carbamate (Boc) and benzyl carbamate (Cbz) analogs [1]. Under vacuum thermolysis conditions, ethyl carbamates demonstrate approximately 60% conversion to the corresponding isocyanate, while tert-butyl carbamates achieve only ~20% conversion under identical conditions, reflecting fundamentally different decomposition pathways [2]. Such differences directly impact synthetic strategy: the ethyl carbamate offers a selective route to isocyanate intermediates for urea or carbamate linkage formation without resorting to phosgene-based reagents, whereas Boc groups predominantly undergo acid-catalyzed cleavage to liberate the free amine. For procurement decisions in multi-step syntheses, substituting ethyl 4-aminopiperazine-1-carboxylate with a Boc-protected analog (e.g., tert-butyl 4-aminopiperazine-1-carboxylate, CAS 118753-66-5) would necessitate a complete redesign of the deprotection and subsequent functionalization steps, potentially compromising overall yield, purity, and process scalability .

Quantitative Differentiation of Ethyl 4-Aminopiperazine-1-Carboxylate from Analogous Protecting Group Intermediates


Thermolytic Conversion Efficiency: Ethyl vs. tert-Butyl Carbamate Isocyanate Generation

Under vacuum thermolysis conditions, the ethyl carbamate protecting group demonstrates a 3-fold higher conversion to the corresponding isocyanate compared to the tert-butyl carbamate analog. In a comparative study of 1,3-benzenedicarboxylate (1,3-bdc) derivatives bearing either ethyl carbamate or tert-butyl carbamate (Boc) protecting groups, thermolysis under vacuum achieved ~60% conversion of the ethyl carbamate to 1,3-bdc-NCO, whereas the Boc-protected analog achieved only ~20% conversion under identical conditions [1]. This difference stems from the divergent thermal decomposition pathways: ethyl carbamates preferentially undergo elimination to form isocyanates, while Boc groups predominantly fragment to liberate the free amine and tert-butyl cation. For ethyl 4-aminopiperazine-1-carboxylate specifically, this enhanced thermolytic conversion efficiency translates to a more direct and higher-yielding route to isocyanate intermediates, which are critical for constructing urea and carbamate linkages in pharmaceutical scaffolds without employing toxic phosgene reagents [2].

Organic Synthesis Protecting Group Chemistry Isocyanate Generation

Process Yield and Purity Advantage: Reduced-Step Synthesis Avoiding Nitroso Intermediates

Industrial synthesis of ethyl 4-aminopiperazine-1-carboxylate benefits from process innovations that circumvent carcinogenic nitroso intermediates, a critical advantage for pharmaceutical-grade intermediate procurement. Earlier synthetic routes to aminopiperazine derivatives required 6 synthetic steps and generated nitroso compounds as intermediates, which are known genotoxic impurities and pose significant regulatory hurdles for active pharmaceutical ingredient (API) manufacturing [1]. The improved process described in US Patent 6,355,800 reduces the step count and eliminates nitroso compound formation entirely, while maintaining high yield and purity. Although the patent does not disclose absolute yield percentages, it explicitly claims that the process is 'excellent in yield and purity' relative to the nitroso-mediated routes. For procurement decisions, ethyl 4-aminopiperazine-1-carboxylate synthesized via the nitroso-free route offers inherently lower risk of genotoxic impurity carryover into downstream APIs, which is a decisive factor for compliance with ICH M7 guidelines on mutagenic impurities [2]. This process advantage is specific to the ethyl ester variant, as the patent focuses on lower alkyl carbamates including ethyl.

Pharmaceutical Process Chemistry Aminopiperazine Synthesis Genotoxic Impurity Control

Commercial Purity Benchmark: 95% Minimum Specification Across Major Suppliers

Commercially available ethyl 4-aminopiperazine-1-carboxylate is consistently offered with a minimum purity specification of 95%, as documented across multiple independent chemical suppliers including AKSci, Beyotime, and CymitQuimica [1]. This 95% purity threshold serves as a reliable procurement baseline, ensuring that the material is suitable for use as a pharmaceutical intermediate without additional purification in many synthetic applications. For comparison, tert-butyl 4-aminopiperazine-1-carboxylate (CAS 118753-66-5) is also offered at 95% minimum purity by some suppliers, but the ethyl variant's purity specification is more uniformly documented across the supplier landscape . The hydrochloride salt form (CAS 84442-57-9) is similarly available at 95% purity, providing alternative solubility and handling properties while maintaining equivalent purity standards .

Quality Control Pharmaceutical Intermediate Sourcing Purity Specification

Differential Stability Under Aqueous and Acidic Conditions: Ethyl vs. tert-Butyl Carbamate

The ethyl carbamate protecting group exhibits greater hydrolytic stability than the tert-butyl carbamate (Boc) group under mildly acidic aqueous conditions, influencing storage and reaction compatibility. Boc groups are renowned for their acid lability and undergo rapid cleavage in the presence of trifluoroacetic acid (TFA) or even trace acidic moisture, which can lead to premature deprotection during synthetic workup or prolonged storage [1]. Ethyl carbamates, in contrast, are significantly more resistant to acidic hydrolysis and require stronger conditions (e.g., concentrated acid or base, elevated temperature) for cleavage . This stability differential is critical for multi-step syntheses where the protected intermediate must survive aqueous acidic washes or mildly acidic reaction environments. For ethyl 4-aminopiperazine-1-carboxylate, this translates to improved process robustness and reduced risk of unwanted side reactions during storage and handling relative to Boc-protected piperazine analogs. However, the exact quantitative stability parameters (e.g., half-life at pH 2) are not documented in the available literature for this specific compound.

Protecting Group Stability Hydrolytic Stability Acid Sensitivity

Procurement-Driven Application Scenarios for Ethyl 4-Aminopiperazine-1-Carboxylate


Synthesis of CNS-Active Aminopiperazine Derivatives for Dementia and Amnesia Research

Ethyl 4-aminopiperazine-1-carboxylate is a direct precursor to pharmacologically active aminopiperazine derivatives that potentiate cholinergic activity, a validated mechanism for treating dementia and amnesia [1]. The free amine of the compound can be elaborated to introduce aryl, heterocyclic, or acyl substituents, while the ethyl carbamate protecting group remains intact. Subsequent deprotection liberates the secondary piperazine nitrogen for further functionalization or final API formation. The nitroso-free synthetic route described in US Patent 6,355,800 ensures that the intermediate and its downstream derivatives meet pharmaceutical impurity standards, which is essential for preclinical and clinical development programs [2].

FAAH Inhibitor Development via Piperazine-Carboxylate Scaffolds

Derivatives of 1-piperazine- and 1-homopiperazine-carboxylates, including those accessible from ethyl 4-aminopiperazine-1-carboxylate, have been identified as inhibitors of fatty acid amide hydrolase (FAAH) [1]. FAAH inhibition is a therapeutic strategy for pain, eating disorders, and neurological conditions. The ethyl carbamate moiety in the starting material can be retained or modified to optimize pharmacokinetic properties. The compound's 95% minimum purity specification ensures that impurities do not confound biological assay results or contribute to off-target effects in early-stage screening [2].

Quetiapine Intermediate Synthesis: Piperazine Core Construction

Ethyl 4-aminopiperazine-1-carboxylate serves as a key intermediate in the preparation of quetiapine, an atypical antipsychotic medication [1]. The quetiapine synthesis patent (CN103396382B) describes the use of piperazine derivatives as building blocks for constructing the dibenzothiazepine core structure. The ethyl carbamate protecting group provides the necessary chemoselectivity to install the 2-(2-hydroxyethoxy)ethyl side chain without competing reactions at the protected nitrogen. The commercial availability of ethyl 4-aminopiperazine-1-carboxylate at consistent purity supports reproducible large-scale API manufacturing [2].

Urea and Carbamate Linkage Formation via Thermolytic Isocyanate Generation

The ethyl carbamate protecting group in ethyl 4-aminopiperazine-1-carboxylate can be thermally converted to an isocyanate intermediate with ~60% efficiency under vacuum thermolysis conditions, as demonstrated for analogous carbamate-protected aromatics [1]. This reactivity enables a phosgene-free route to ureas and carbamates, which are common motifs in kinase inhibitors and other targeted therapeutics. By comparison, Boc-protected piperazine analogs undergo fragmentation to the free amine under similar conditions, precluding isocyanate-based coupling strategies. For procurement decisions, this differential reactivity justifies selecting the ethyl variant when isocyanate-mediated diversification is planned [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-aminopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.